molecular formula C11H22N2O2 B1381729 (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate CAS No. 1312810-39-1

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Cat. No.: B1381729
CAS No.: 1312810-39-1
M. Wt: 214.3 g/mol
InChI Key: PLLHWQMECGKRCY-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a chiral piperidine derivative serving as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. Its defined stereochemistry and protected amine functionality make it a valuable scaffold for constructing biologically active molecules. Recent research highlights the application of this specific stereoisomer in the discovery and optimization of potent inhibitors for the Large Tumor Suppressor kinases LATS1 and LATS2, key regulators of the Hippo signaling pathway . In this context, the incorporation of the methyl-substituted piperidine core was a strategic modification that introduced conformational restriction, a method used to reduce molecular flexibility and entropic penalty upon binding to a target . This approach successfully led to compounds with significantly improved cellular potency and optimized ADME properties, demonstrating the value of this building block in developing therapeutics for regenerative medicine applications, such as wound healing and tissue repair . Furthermore, the 3-amino piperidine motif is a recognized structural element in the development of macrocyclic Orexin receptor agonists, which are being investigated for treating neurological and psychiatric disorders including narcolepsy and idiopathic hypersomnia . This compound provides researchers with a stereochemically pure starting material to explore these and other sophisticated pharmacological targets, facilitating the synthesis of novel chemical entities for biological evaluation.

Properties

IUPAC Name

tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure, featuring a protected amine and a methyl group on the piperidine ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of its known physical properties and details the experimental methodologies for their determination, ensuring scientific integrity and reproducibility.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate, these core properties are summarized below.

PropertyValueSource(s)
CAS Number 1312810-39-1[1][2][3]
Molecular Formula C₁₁H₂₂N₂O₂[1][2][4]
Molecular Weight 214.31 g/mol [1][4][5]
Purity (Typical) ≥97%[1]
Canonical SMILES C[C@H]1CN[6]
InChI Key PLLHWQMECGKRCY-BDAKNGLRSA-N[6]

Physical State and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters for its storage, handling, and use in chemical reactions. While specific, experimentally determined values for the melting and boiling points of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate are not widely published, this section outlines the standard methodologies for their determination.

Appearance

The appearance of a substance at ambient temperature provides a preliminary, yet crucial, data point. For analogous compounds, such as (3R,5S)-tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate, the physical state is described as a yellow oil[7]. However, other similar piperidine derivatives are solids[8]. Therefore, the physical state of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate should be determined through direct observation at room temperature.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range typically signifies a high-purity compound.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate determination of the melting range.

Boiling Point Determination

For non-solid compounds, the boiling point at a given pressure is a characteristic physical constant.

Experimental Protocol: Micro Boiling Point Determination

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube. A short, sealed capillary tube is inverted and placed into the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Trustworthiness of the Protocol: This micro-method is self-validating as the point at which the liquid re-enters the capillary corresponds to the temperature where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Profile

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

  • Procedure: To a small, known amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.

  • Observation: The point at which the solid completely dissolves is noted. Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble.

Logical Relationship of Solubility Workflow

G cluster_0 Solubility Assessment Workflow start Start: Select Compound and Solvents prepare Prepare Samples: ~10 mg of compound per vial start->prepare add_solvent Add Solvent Dropwise with Agitation prepare->add_solvent observe Observe for Dissolution add_solvent->observe classify Classify Solubility: Soluble, Sparingly Soluble, Insoluble observe->classify end End: Record Observations classify->end

Caption: Workflow for qualitative solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate is not provided in the search results, a supplier mentions that the ¹H NMR spectrum "Conforms," indicating that such data is used for quality control[7].

Expected ¹H NMR Signals:

  • tert-Butyl Group: A singlet integrating to 9 protons, typically in the range of 1.4-1.5 ppm.

  • Piperidine Ring Protons: A series of multiplets corresponding to the protons on the piperidine ring. The chemical shifts and coupling patterns would be complex due to the stereochemistry.

  • Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

  • Methyl Group: A doublet for the methyl group protons, coupled to the adjacent proton on the piperidine ring.

Expected ¹³C NMR Signals:

  • tert-Butyl Group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Piperidine Ring Carbons: Signals corresponding to the five distinct carbons of the piperidine ring.

  • Carbonyl Carbon: A signal in the downfield region (typically 150-160 ppm) for the carbamate carbonyl carbon.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Workflow for Structural Elucidation via NMR

G cluster_1 NMR Analysis Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) data_acq Data Acquisition (¹H, ¹³C, and 2D NMR) sample_prep->data_acq processing Data Processing (FT, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis structure_confirm Structure Confirmation analysis->structure_confirm

Caption: Standard workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl group.

  • N-H Bend: A medium absorption around 1600 cm⁻¹.

Chromatographic Purity

The purity of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate the main compound from any impurities. Purity levels are often reported to be ≥97%[1].

Storage and Stability

For long-term viability, proper storage is essential. It is recommended to store (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate at room temperature in an inert atmosphere, protected from light[2].

Conclusion

This technical guide has synthesized the available information on the physical properties of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate and provided a framework of standard, validated experimental protocols for their determination. While some physical constants like melting and boiling points require experimental confirmation, the provided methodologies offer a robust approach for researchers to characterize this important synthetic building block fully. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental to advancing research and development in the pharmaceutical sciences.

References

  • Vertex AI Search. tert-butyl (3S,5R)
  • Leap Chem. (3R,5S)-tert-butyl 3-aMino-5-fluoropiperidine-1-carboxylate丨CAS 1271810-13-9. Accessed February 3, 2026.
  • Fisher Scientific. tert-butyl (3S, 5S)-3-amino-5-methylpiperidine-1-carboxylate, min 97%, 100 mg. Accessed February 3, 2026.
  • Pipzine Chemicals. (R)
  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3. Accessed February 3, 2026.
  • Guidechem. tert-butyl (3R,5S)
  • Lead Sciences. (3S,5R)
  • BLDpharm. 1312810-39-1|(3S,5R)
  • SRIRAMCHEM. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine. Accessed February 3, 2026.

Sources

Stereochemistry of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional structure, defined by the cis relationship between the C3 amino and C5 methyl groups, makes it an invaluable scaffold for developing highly specific and potent therapeutic agents. The precise control of its stereochemistry is paramount, as even minor variations can drastically alter pharmacological activity and safety profiles. This guide provides a comprehensive analysis of the stereochemical features of this compound, outlines robust strategies for its stereoselective synthesis, and details the critical analytical techniques required for its structural validation. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with fundamental chemical principles to serve as an authoritative resource.

The Strategic Importance of 3,5-Disubstituted Piperidines in Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in FDA-approved pharmaceuticals and natural products.[1] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation that can project substituents in well-defined three-dimensional vectors, enabling precise interactions with biological targets. When the piperidine core is substituted at the C3 and C5 positions, as in the title compound, two stereocenters are introduced, significantly increasing its structural complexity and potential for molecular recognition.

The stereochemical arrangement of these substituents is not a trivial detail; it is a critical determinant of a molecule's druggability.[2] The absolute configuration (R/S) at each chiral center and the relative orientation (cis/trans) of the substituents dictate the overall shape of the molecule, which in turn governs its binding affinity to enzymes and receptors.[2] (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate, with its defined stereochemistry, serves as a versatile starting point for the synthesis of complex molecules targeting a range of diseases, from metabolic disorders to oncology.[3][4]

Stereochemical and Conformational Analysis

Understanding the inherent structural properties of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is fundamental to its application. Its stereochemistry is defined by two key aspects: the absolute configuration at its chiral centers and its preferred conformation in solution.

Absolute and Relative Stereochemistry
  • Absolute Configuration (3S, 5R): The molecule possesses two chiral centers at the C3 and C5 positions. According to the Cahn-Ingold-Prelog priority rules, the amino group at C3 is assigned the (S) configuration, and the methyl group at C5 is assigned the (R) configuration.

  • Relative Stereochemistry (cis): The (3S,5R) designation inherently defines the relative orientation of the two substituents. In this case, the amino and methyl groups are on the same face of the piperidine ring, resulting in a cis diastereomer. This is in contrast to the (3S,5R) or (3R,5S) isomers, which would be the trans diastereomers.

Conformational Preferences of the N-Boc Piperidine Ring

The piperidine ring exists predominantly in a chair conformation to minimize torsional and angle strain. The presence of the sterically demanding tert-butoxycarbonyl (N-Boc) group on the nitrogen atom plays a crucial role in dictating the ring's conformational equilibrium.

  • N-Boc Group Influence: The bulky N-Boc group has a strong energetic preference for the equatorial position to avoid steric clashes with the axial hydrogens on the ring. This effectively "locks" the ring and significantly disfavors ring flipping.

  • Substituent Orientation: With the ring conformation constrained, the cis substituents at C3 and C5 can theoretically exist in two chair conformations:

    • Diequatorial Conformation: Both the 3-amino group and the 5-methyl group occupy equatorial positions. This is the most thermodynamically stable conformation, as it minimizes unfavorable 1,3-diaxial interactions.

    • Diaxial Conformation: Both substituents occupy axial positions. This conformation is significantly higher in energy due to severe steric repulsion between the axial groups and the other axial hydrogens on the ring.

Therefore, (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate overwhelmingly adopts a chair conformation where the N-Boc, C3-amino, and C5-methyl groups all reside in the more stable equatorial positions. This predictable, rigid conformation is a key attribute for its use in rational drug design.

Strategies for Stereoselective Synthesis

The synthesis of 3,5-disubstituted piperidines with precise stereochemical control is a significant chemical challenge. The primary goal is to establish the cis relationship between the C3 and C5 substituents and then resolve the enantiomers to isolate the desired (3S,5R) product. Catalytic hydrogenation of a pyridine precursor is a common and effective strategy.[5]

The causality behind this choice lies in the mechanism of heterogeneous catalysis: the flat pyridine ring adsorbs onto the catalyst surface (e.g., Platinum oxide, Palladium on carbon), and hydrogen is delivered from the same face, leading preferentially to the cis product.[5]

cluster_synthesis Stereoselective Synthesis Workflow Start 3-Amino-5-methylpyridine (Precursor) Boc Step 1: N-Boc Protection (Boc)2O, Base Start->Boc Protects Nitrogen H2 Step 2: Diastereoselective Hydrogenation PtO2, H2 Boc->H2 Activates Ring Mix Racemic cis-Piperidine Mixture ((3S,5R) and (3R,5S)) H2->Mix Forms cis diastereomer Res Step 3: Chiral Resolution (e.g., Chiral Acid or Enzymatic) Mix->Res Separates enantiomers Product (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate Res->Product

Caption: A typical workflow for the stereoselective synthesis of the target compound.

Analytical Validation of Stereochemistry

Confirming the absolute and relative stereochemistry is a non-negotiable step in the synthesis of chiral molecules. A multi-pronged analytical approach provides a self-validating system, ensuring the identity, purity, and stereochemical integrity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is the primary tool for confirming the cis relative stereochemistry. This is achieved by analyzing the coupling constants (J-values) between protons on the piperidine ring. In the preferred diequatorial conformation, the protons at C3 and C5 are axial. These axial protons exhibit large coupling constants (typically 8-12 Hz) with adjacent axial protons, a key diagnostic feature.

Table 1: Representative ¹H NMR Data for the Diequatorial Conformation

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Implication
H3 (axial)~2.5 - 2.8mJ(ax,ax) ≈ 10-12 HzConfirms axial position and cis relationship.
H5 (axial)~1.5 - 1.7mJ(ax,ax) ≈ 10-12 HzConfirms axial position and cis relationship.
N-Boc~1.45s (9H)-Presence of the protecting group.
C5-CH₃~0.8 - 0.9d (3H)J ≈ 6-7 HzMethyl group coupled to H5.
Chiral High-Performance Liquid Chromatography (HPLC)

While NMR confirms the relative stereochemistry, chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the product. This technique separates the (3S,5R) and (3R,5S) enantiomers, allowing for their quantification.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) is required. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak IA, IB, etc.) are commonly effective.

  • Mobile Phase Preparation: An isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is used. A small amount of an amine additive (e.g., diethylamine) is often included to improve peak shape for basic analytes.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Data Acquisition:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the compound absorbs (e.g., ~210 nm).

    • Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

X-ray Crystallography

For unequivocal proof of absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[6] By obtaining a suitable crystal of the compound or a derivative, the precise three-dimensional arrangement of every atom can be determined, providing an unambiguous confirmation of the (3S,5R) configuration.[5][6] This technique is particularly crucial during the development of a synthetic route to validate the stereochemical outcome with absolute certainty.

cluster_validation Stereochemical Validation Workflow Compound Synthesized Product NMR ¹H NMR Spectroscopy Compound->NMR HPLC Chiral HPLC Analysis Compound->HPLC Xray X-ray Crystallography (Optional/Definitive) Compound->Xray Result_NMR Confirm Relative Stereochemistry (cis) NMR->Result_NMR Result_HPLC Determine Enantiomeric Purity (>99% e.e.) HPLC->Result_HPLC Result_Xray Confirm Absolute Stereochemistry (3S,5R) Xray->Result_Xray Validated Structurally Validated Chiral Building Block Result_NMR->Validated Result_HPLC->Validated Result_Xray->Validated

Caption: The analytical workflow for complete stereochemical validation.

Conclusion

The stereochemistry of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a carefully orchestrated interplay of absolute configuration, relative stereochemistry, and conformational preference. Its value in drug discovery is derived from this well-defined and rigid three-dimensional architecture. A successful research and development program hinges on the ability to both synthesize this molecule with high stereochemical fidelity and to rigorously validate its structure using a suite of orthogonal analytical techniques. This guide has outlined the core principles and methodologies that empower scientists to confidently utilize this potent chiral building block in the creation of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). * (3R,5S)-tert-butyl 3-aMino-5-fluoropiperidine-1-carboxylate丨CAS 1271810-13-9*.
  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • ChemicalBook. (n.d.). (3R,5R)-3-(Boc-amino)-5-methylpiperidine | 1227919-32-5.
  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
  • National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC.
  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Axios Research. (n.d.). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3.
  • ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol | Organic Letters.
  • Google Patents. (n.d.). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Hartwieg, J. C., et al. (2014). 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BLDpharm. (n.d.). 1312810-39-1|(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate.
  • SRIRAMCHEM. (n.d.). (3R,5S)-3-(Boc-amino)-5-Methylpiperidine.
  • Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.
  • ResearchGate. (n.d.). Asymmetric deprotonation of N-Boc-piperidines | Request PDF.
  • ResearchGate. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • National Institutes of Health. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC.
  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • ACS Publications. (n.d.). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines.
  • PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • American Chemical Society. (n.d.). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer.
  • Sigma-Aldrich. (n.d.). N-Boc-piperidine 98 75844-69-8.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery.
  • MDPI. (n.d.). Research in the Field of Drug Design and Development.
  • The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI).
  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

Sources

The Piperidine Nucleus in Three Dimensions: A Technical Guide to Chiral Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, embedded in the architecture of a significant portion of FDA-approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and versatile synthetic accessibility. This technical guide moves beyond the foundational importance of the piperidine scaffold to explore the critical role of chirality in shaping the therapeutic profile of these molecules. We will delve into the profound impact of stereochemistry on pharmacological activity, offering a detailed examination of the key asymmetric synthetic strategies employed to access enantiopure piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation therapeutics.

The Chirality Imperative: Why Stereochemistry Matters in Piperidine-Based Drugs

The introduction of a chiral center to the piperidine ring transforms a simple heterocyclic scaffold into a sophisticated tool for precise modulation of biological activity. The three-dimensional arrangement of substituents dictates the molecule's interaction with its biological target, profoundly influencing its efficacy, selectivity, and safety profile.[1] The strategic incorporation of chirality offers a multitude of advantages in drug design:

  • Enhanced Potency and Selectivity: Enantiomers of a chiral drug often exhibit vastly different affinities for their target protein. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to off-target effects and toxicity.[1] Isolating the eutomer can lead to a more potent drug with a cleaner pharmacological profile.

  • Modulated Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity (logP/logD), and crystal packing. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Improved Pharmacokinetics: The stereochemistry of a drug can affect its metabolic pathway and rate of clearance. A single enantiomer may be metabolized more slowly than its counterpart, leading to a longer half-life and a more favorable dosing regimen.[2]

  • Reduced hERG Toxicity: In some cases, the introduction of a chiral center can mitigate cardiotoxicity associated with the blockade of the hERG potassium channel, a common hurdle in drug development.[2]

A compelling case study is the development of fibrinolysis inhibitors, where introducing a methyl group at the 2-position of a piperidine ring, creating a chiral center, dramatically increased selectivity over the GABAa receptor, a critical factor for minimizing central nervous system side effects.[4]

Strategic Access to Enantiopure Piperidines: A Comparative Overview of Asymmetric Synthesis

The synthesis of enantiomerically pure piperidines is a paramount challenge in medicinal chemistry. Several powerful strategies have been developed, each with its own set of advantages and limitations. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, scalability, cost, and the availability of starting materials.

Asymmetric Hydrogenation of Pyridine Derivatives

The asymmetric hydrogenation of readily available pyridine precursors is an atom-economical and highly efficient method for accessing chiral piperidines. This approach typically involves the use of a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand.

Causality of Experimental Choices: The success of this method hinges on the precise design of the chiral ligand, which creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. The choice of solvent and pressure can also significantly impact the enantioselectivity and reaction rate. For instance, in the iridium-catalyzed hydrogenation of 2-alkyl-pyridinium salts, the use of the MeO-BoQPhos ligand has been shown to provide high levels of enantioselectivity.[5]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Pyridine Substituted Pyridine Coordination Coordination of Pyridine to Catalyst Pyridine->Coordination Chiral_Ligand Chiral Ligand (e.g., MeO-BoQPhos) Activation Formation of Active Chiral Catalyst Chiral_Ligand->Activation Metal_Precatalyst Metal Precatalyst (e.g., [Ir(COD)Cl]₂) Metal_Precatalyst->Activation Hydrogen_Source H₂ Gas Hydrogenation Stereoselective Hydrogen Addition Hydrogen_Source->Hydrogenation Activation->Coordination Coordination->Hydrogenation Chiral_Piperidine Enantioenriched Piperidine Hydrogenation->Chiral_Piperidine

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [6]

  • Catalyst Preparation: In a glovebox, to a vial, add the iridium precatalyst ([Ir(COD)Cl]₂, 0.01 mmol) and the chiral ligand (e.g., MeO-BoQPhos, 0.022 mmol). Add degassed solvent (e.g., THF/MeOH, 9:1 v/v, 2 mL) and stir the mixture at room temperature for 10 minutes.

  • Substrate Preparation: In a separate vial, dissolve the 2-substituted N-benzylpyridinium salt (1.0 mmol) in the degassed solvent (3 mL).

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Place the reaction vial in a high-pressure autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.

  • Work-up: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a short pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to afford the enantioenriched piperidine.

Organocatalytic Asymmetric Synthesis

The emergence of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided a powerful, metal-free alternative for the synthesis of chiral molecules.[7][8] In the context of piperidine synthesis, small chiral organic molecules, such as proline and its derivatives, are used to catalyze reactions with high enantioselectivity.

Causality of Experimental Choices: Organocatalysis often proceeds through the formation of transient chiral intermediates, such as enamines or iminium ions.[9] The stereochemical outcome is controlled by the steric and electronic properties of the catalyst, which directs the approach of the reacting partners. For example, in the proline-catalyzed asymmetric Mannich reaction for the synthesis of pelletierine analogues, the carboxylic acid group of proline plays a crucial role in activating the electrophile through hydrogen bonding, while the secondary amine forms a chiral enamine with the nucleophile.[7] The choice of a non-polar solvent like benzonitrile can be critical to prevent racemization of the product.[10]

G cluster_start Starting Materials cluster_process Catalytic Cycle cluster_end Intermediate & Product Aldehyde Aldehyde/Ketone Enamine_Formation Enamine Formation Aldehyde->Enamine_Formation Imine Imine/Enamine Precursor Stereoselective_Addition Stereoselective C-C Bond Formation Imine->Stereoselective_Addition Organocatalyst Chiral Organocatalyst (e.g., Proline) Organocatalyst->Enamine_Formation Enamine_Formation->Stereoselective_Addition Adduct Chiral Adduct Stereoselective_Addition->Adduct Hydrolysis Hydrolysis & Catalyst Regeneration Hydrolysis->Organocatalyst Cyclization Cyclization/Further Transformation Hydrolysis->Cyclization Adduct->Hydrolysis Chiral_Piperidine Chiral Piperidine Cyclization->Chiral_Piperidine

Experimental Protocol: Biomimetic Organocatalytic Asymmetric Mannich Reaction [6]

  • Catalyst and Substrate Preparation: In a dry reaction vial, dissolve the organocatalyst (e.g., (S)-proline, 0.2 mmol) in anhydrous benzonitrile (3.5 mL). Stir the mixture at room temperature for 10 minutes.

  • Addition of Nucleophile: Add the ketone nucleophile (e.g., acetone, 6.0 mmol).

  • Addition of Electrophile: Add a solution of freshly prepared Δ¹-piperideine (1.0 mmol) in anhydrous benzonitrile (5 mL) dropwise over 30 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Biocatalysis

Nature's catalysts, enzymes, offer unparalleled stereoselectivity under mild, environmentally benign conditions. Biocatalytic methods, such as kinetic resolutions and desymmetrization reactions, are increasingly being integrated into synthetic routes for chiral piperidines.

Causality of Experimental Choices: The high stereoselectivity of enzymes stems from their well-defined three-dimensional active sites, which can precisely orient a substrate for a specific transformation. Lipases, for example, are commonly used for the kinetic resolution of racemic piperidine alcohols through enantioselective acylation.[11] The choice of enzyme and reaction medium is crucial for achieving high enantiomeric excess and conversion.

Other Notable Strategies
  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids, to construct the chiral piperidine ring.[12]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the enantiopure product.[12]

  • Asymmetric Cycloaddition Reactions: Reactions such as the aza-Diels-Alder reaction can be rendered asymmetric through the use of chiral catalysts to construct the piperidine ring with high stereocontrol.[13]

Table 1: Comparison of Key Asymmetric Synthesis Strategies for Chiral Piperidines

StrategyAdvantagesDisadvantagesTypical ee (%)Scalability
Asymmetric Hydrogenation High atom economy, high yields, direct route from pyridines.Requires high-pressure equipment, catalyst can be expensive and sensitive.>90Good to excellent
Organocatalysis Metal-free, environmentally benign, catalysts are often inexpensive and stable.Catalyst loading can be high, reaction times can be long.80-99Moderate to good
Biocatalysis Excellent enantioselectivity, mild reaction conditions, environmentally friendly.Substrate scope can be limited, enzyme availability and cost can be a factor.>99Can be challenging
Chiral Pool Synthesis Readily available starting materials, predictable stereochemistry.Limited to the diversity of the chiral pool, can involve lengthy synthetic sequences.>99Good
Chiral Auxiliary Reliable stereocontrol, well-established methods.Not atom-economical (requires attachment and removal of auxiliary).>95Moderate

Case Study: Niraparib - A Triumph of Asymmetric Synthesis

The development of the PARP inhibitor Niraparib, an anticancer drug, highlights the power of modern asymmetric synthesis in accessing complex chiral piperidines.[14][15] An efficient synthesis of the chiral piperidine core of Niraparib was achieved through an enantioselective cyanidation of a fluorosubstituted amine using a chiral copper(II) catalyst. The resulting aminonitrile underwent cyclization in the presence of DIBAL-H to furnish the desired chiral piperidine.[14] This innovative approach circumvented a lengthy, multi-step synthesis that relied on chiral resolution, demonstrating the value of developing novel asymmetric methodologies for streamlining the production of important pharmaceuticals.[15]

Conclusion and Future Perspectives

Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful lever for fine-tuning the pharmacological properties of drug candidates.[1] The continued evolution of asymmetric synthetic methodologies is providing medicinal chemists with an ever-expanding toolbox to access a diverse array of these valuable building blocks. As our understanding of the intricate interplay between stereochemistry and biological activity deepens, the rational design of chiral piperidine-containing drugs will become increasingly sophisticated. Future innovations in catalyst design, the development of novel chemoenzymatic cascades, and the application of flow chemistry are poised to further enhance the efficiency, sustainability, and scalability of chiral piperidine synthesis, accelerating the discovery of the next generation of life-saving medicines.

References

  • Wu, J., Chen, Z., Barnard, J. H., Gunasekar, R., Pu, C., Wu, X., Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982–992. Available at: [Link]

  • Synthesis Workshop. (2022, November 26). Asymmetric Organocatalysis: The 2021 Nobel Prize [Video]. YouTube. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1569. Available at: [Link]

  • Hayashi, Y., & Lautens, M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14489–14496. Available at: [Link]

  • Pace, V., & Holzer, W. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Pharmaceuticals, 15(1), 59. Available at: [Link]

  • Chen, Q.-S., Zhang, Q.-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Li, G., et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Available at: [Link]

  • O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2047-2053. Available at: [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. Available at: [Link]

  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4648–4651. Available at: [Link]

  • Schrittwieser, J. H., & Resch, V. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. RSC Advances, 11(46), 28666–28693. Available at: [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. Available at: [Link]

  • Schrittwieser, J. H., & Resch, V. (2013). The role of biocatalysis in the asymmetric synthesis of alkaloids. RSC Advances, 3(39), 17602-17632. Available at: [Link]

  • Wanner, M. J., & Koomen, G.-J. (2008). Asymmetric Synthesis of Piperidines. In Topics in Heterocyclic Chemistry (Vol. 13, pp. 1-52). Springer. Available at: [Link]

  • Synthesis Workshop. (2025, April 25). Introduction to Asymmetric Organocatalysis [Video]. YouTube. Available at: [Link]

  • Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4920–4923. Available at: [Link]

Sources

Discovery of Bioactive Compounds Using Substituted Piperidines: From Scaffold to Lead Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven perspective on leveraging the substituted piperidine scaffold for the discovery of novel bioactive compounds. We will move beyond simple procedural lists to explore the underlying rationale for experimental design, ensuring a robust and scientifically sound approach to drug discovery.

Part 1: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in pharmaceuticals and natural products is not coincidental but is rooted in a unique combination of physicochemical and pharmacological properties.[2][3]

  • Structural Versatility: The sp3-hybridized carbon atoms of the piperidine ring provide a three-dimensional architecture, allowing for the precise spatial orientation of substituents to interact with complex biological targets.[4] This contrasts with flat, aromatic systems and enables exploration of a broader chemical space.[4]

  • Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH. This positive charge can be crucial for forming salt-bridge interactions with acidic residues in protein binding pockets and significantly enhances aqueous solubility.[5] The overall lipophilicity of a molecule can be fine-tuned through substitutions on the ring, directly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Pharmacokinetic Advantages: The piperidine scaffold is generally associated with good metabolic stability and improved pharmacokinetic profiles.[2] Its incorporation into a molecule can facilitate transport across biological membranes and enhance overall "druggability" while often reducing toxicity.[2] The introduction of chiral piperidine scaffolds can further enhance biological activities, selectivity, and pharmacokinetic properties.[6][7]

The strategic value of this scaffold is evident in its presence in numerous drug classes, targeting everything from central nervous system (CNS) disorders to infectious diseases and cancer.[2][8]

Part 2: Synthesis of Substituted Piperidine Libraries - Building the Foundation

The discovery process begins with the synthesis of a diverse library of substituted piperidines. The choice of synthetic strategy is critical and is dictated by the desired substitution patterns, stereochemistry, and overall efficiency.

Key Synthetic Strategies

Modern organic chemistry offers a plethora of methods for piperidine synthesis, broadly categorized into two approaches: cyclization reactions to build the ring and functionalization of a pre-existing piperidine core.[9]

  • Hydrogenation of Pyridine Precursors: This is a classical and highly effective method for accessing cis-substituted piperidines.[4][10] The choice of catalyst (e.g., Rhodium, Iridium) and conditions can influence stereoselectivity and functional group tolerance.[11]

    • Causality: Hydrogenation occurs on one face of the planar pyridine ring, leading predominantly to the cis product. This method is powerful for creating specific diastereomers which can then be used for further derivatization or epimerized to the trans isomers if needed.[4]

  • Intramolecular Cyclization: These methods build the piperidine ring by forming a new C-C or C-N bond in an acyclic precursor.[10] Key examples include:

    • Reductive Amination: Cyclization of δ-amino ketones or aldehydes.

    • Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated system.[10]

    • Alkene Cyclization: Gold-catalyzed oxidative amination of non-activated alkenes is a modern approach that allows for difunctionalization of a double bond while simultaneously forming the heterocycle.[1]

  • [4+2] Annulation of Imines with Allenes: This powerful organocatalytic method allows for the highly enantioselective synthesis of densely functionalized piperidines.[12]

  • Modern Modular Approaches: Recent innovations combine techniques like biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling.[13] This two-step process allows for the modular and efficient construction of complex piperidines, avoiding the need for cumbersome protecting groups and expensive catalysts like palladium.[13]

Workflow for Piperidine Library Synthesis

The overall process from conceptualization to a purified library ready for screening follows a logical progression.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Screening & Analysis A In Silico Design (Virtual Library Enumeration) B Synthetic Route Selection (e.g., Hydrogenation, Cyclization) A->B C Parallel Synthesis (Automated or Manual) B->C D Purification (e.g., HPLC, SFC) C->D E Quality Control (LC-MS, NMR) D->E F High-Throughput Screening (HTS) E->F Compound Library G Hit Identification & Confirmation F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I

Caption: High-level workflow for piperidine-based drug discovery.

Experimental Protocol: Synthesis of N-Substituted (Piperidin-4-yl)adamantane-1-carboxylate

This protocol is adapted from a demonstrated synthesis combining two key pharmacophore fragments: adamantane and piperidine.[14] It exemplifies a common and robust synthetic sequence involving reduction followed by acylation.

Objective: To synthesize a substituted piperidine ester with potential antimicrobial activity.

Step 1: Reduction of N-Substituted Piperidin-4-one (Precursor Synthesis)

  • Materials: N-substituted piperidin-4-one (1.0 eq), Sodium borohydride (NaBH₄, 1.5 eq), Isopropanol (anhydrous).

  • Procedure: a. Dissolve the N-substituted piperidin-4-one in anhydrous isopropanol in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. f. Carefully quench the reaction by the slow addition of water at 0 °C. g. Remove the isopropanol under reduced pressure. h. Extract the aqueous residue with dichloromethane (3 x 50 mL). i. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-substituted piperidin-4-ol.

  • Self-Validation: The product can be purified by column chromatography if necessary. Confirm the structure of the resulting secondary alcohol using ¹H NMR and ¹³C NMR spectroscopy. The appearance of a new signal for the hydroxyl proton and a shift in the C4 carbon signal are indicative of a successful reduction.[14]

Step 2: Acylation with Adamantane-1-carbonyl chloride

  • Materials: N-substituted piperidin-4-ol (1.0 eq), Adamantane-1-carbonyl chloride (3.0 eq), Chloroform (anhydrous), Triethylamine (or other non-nucleophilic base, 3.0 eq).

  • Procedure: a. Dissolve the crude piperidin-4-ol from Step 1 in anhydrous chloroform in a flask under a nitrogen atmosphere. b. Add triethylamine to the solution. c. Add adamantane-1-carbonyl chloride dropwise at room temperature. A molar excess of the acylating agent is used to drive the reaction to completion.[14] d. Stir the reaction mixture at room temperature for 12-18 hours. e. Monitor the reaction by TLC. f. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the resulting crude ester by crystallization or column chromatography.

  • Self-Validation: Confirm the final structure using comprehensive analytical techniques.

    • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching vibration for the ester group around 1721–1727 cm⁻¹.[14]

    • NMR Spectroscopy: In ¹³C NMR, a new signal in the range of 171-173 ppm confirms the ester carbonyl carbon.[14] Two-dimensional NMR techniques like COSY, HMQC, and HMBC are essential to unambiguously assign all proton and carbon signals and confirm connectivity.[14]

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Part 3: Biological Screening and Hit Identification

With a library of purified and characterized compounds, the next phase is to identify molecules with the desired biological activity. The choice of assay is paramount and depends entirely on the therapeutic target.

Assay Development and High-Throughput Screening (HTS)

High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds in parallel.[15]

  • Target-Based Screening: These assays measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor).

    • Example: Radioligand Binding Assay. This is used to determine the affinity (Ki) of a compound for a specific receptor, such as the sigma-1 receptor (S1R).[5] The assay measures the displacement of a known radioactive ligand by the test compound.

  • Cell-Based (Phenotypic) Screening: These assays measure the effect of a compound on whole cells, providing information on biological function in a more complex system.

    • Example: Antimicrobial Activity Assay. Compounds are tested for their ability to inhibit the growth of microbial strains like Staphylococcus aureus or Candida albicans.[14] The minimum inhibitory concentration (MIC) is a key quantitative endpoint.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor (S1R)

This protocol outlines the general steps for determining the binding affinity of novel piperidine derivatives for S1R, a common target for CNS-active compounds.

  • Materials: Cell membranes expressing S1R, radioligand (e.g., -pentazocine), test compounds, non-specific binding control (e.g., Haloperidol), scintillation fluid, filter plates, buffer solutions.

  • Procedure: a. Serially dilute the test piperidine compounds to create a range of concentrations (e.g., from 100 µM to 0.1 nM). b. In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and the test compound dilutions. c. For total binding, add buffer instead of the test compound. d. For non-specific binding, add a high concentration of an unlabeled reference compound (e.g., 10 µM Haloperidol). e. Incubate the plate for a specified time (e.g., 120 minutes) at room temperature to allow binding to reach equilibrium. f. Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold buffer to separate bound from free radioligand. g. Allow the filters to dry, then add scintillation cocktail to each well. h. Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Self-Validation: The assay must include positive and negative controls. The results for a known reference compound should fall within an expected range to validate the assay's performance on a given day.

Part 4: Lead Optimization and Structure-Activity Relationship (SAR)

Identifying a "hit" from HTS is only the beginning. The goal of lead optimization is to systematically modify the hit structure to improve its potency, selectivity, and ADME properties. This iterative process is guided by Structure-Activity Relationship (SAR) studies.[16][17]

SAR explores how changes to a molecule's structure affect its biological activity. For substituted piperidines, key areas of exploration include:

  • Substitution on the Nitrogen (N1): Modifying the N-substituent can drastically alter a compound's properties, influencing everything from target binding to solubility and cell permeability.

  • Substitution on the Carbon Ring (C2-C6): The position, nature (e.g., methyl, phenyl, trifluoromethyl), and stereochemistry of substituents on the carbon ring are critical for defining the molecule's interaction with the binding pocket.[16][18]

  • Bioisosteric Replacement: Sometimes, the entire piperidine ring can be replaced with a bioisostere (a different group with similar steric/electronic properties) to overcome issues like metabolic instability or to explore new intellectual property space.[2][19]

SAR Visualization and Data Interpretation

A logical diagram can illustrate the iterative nature of SAR studies.

SAR_Cycle A Initial Hit (e.g., Ki = 500 nM) B Synthesize Analogs (Modify R1, R2, etc.) A->B Hypothesis Generation C Biological Assay (Measure Potency, Selectivity) B->C Test Analogs D Analyze Data (SAR) Did potency improve? C->D Data Interpretation D->B Iterate / Refine Design E Optimized Lead (e.g., Ki = 5 nM) D->E Goal Achieved

Caption: The iterative cycle of lead optimization guided by SAR.

Case Study: SAR of Piperidine-Based Sigma Receptor Ligands

A study on piperidine/piperazine-based compounds targeting the Sigma-1 Receptor (S1R) provides excellent SAR insights.[5] Researchers synthesized a series of analogs and measured their binding affinity.

Compound IDN1-SubstituentC4-SubstituentS1R Ki (nM)[5]
1 BenzylPhenylpiperazinyl-ethanone3.2
2 4-F-BenzylPhenylpiperazinyl-ethanone11.8
3 4-Cl-BenzylPhenylpiperazinyl-ethanone10.5
4 4-MeO-BenzylPhenylpiperazinyl-ethanone14.8
12 BenzylMorpholinyl-ethanone>10,000
13 BenzylPiperidinyl-ethanone>10,000

Analysis and Causality:

  • Importance of the Phenylpiperazine Moiety: Replacing the 4-phenylpiperazine group (Compounds 1-4) with a morpholine (Compound 12) or piperidine (Compound 13) completely abolished binding affinity (>10,000 nM). This demonstrates that this specific group is a critical pharmacophore, likely making essential hydrophobic or π-stacking interactions within the S1R binding pocket.[5]

  • Effect of Benzyl Substitution: The unsubstituted benzyl group on the piperidine nitrogen (Compound 1) yielded the highest potency (Ki = 3.2 nM). Adding electron-withdrawing (F, Cl) or electron-donating (MeO) groups to the para position of the benzyl ring slightly decreased affinity (Ki = 10.5 - 14.8 nM). This suggests that while substitutions are tolerated, the electronic nature and size of the substituent at this position are sensitive parameters for optimal binding.

  • Computational Docking: Molecular docking studies further explained these findings, showing that the protonated piperidine nitrogen forms a key salt bridge with residue Glu172 in the S1R binding site, anchoring the molecule.[5] The other parts of the molecule then occupy specific hydrophobic and polar regions, explaining the drastic loss of affinity when key moieties are replaced.

Part 5: Future Perspectives

The discovery of bioactive compounds using substituted piperidines continues to evolve. Future advancements will likely focus on:

  • Asymmetric Synthesis: Developing more efficient and scalable catalytic asymmetric methods to access enantiomerically pure piperidines, as stereochemistry is often critical for biological activity.[12][20][21][22]

  • Fragment-Based Drug Discovery (FBDD): Using smaller, less complex piperidine fragments to probe protein binding sites, followed by growing or linking these fragments to build highly potent and ligand-efficient molecules.[4]

  • Computational Chemistry: Integrating machine learning and advanced molecular dynamics simulations to better predict the binding affinity and ADME properties of virtual piperidine libraries, thereby prioritizing the synthesis of the most promising candidates.[23]

By combining state-of-the-art synthetic chemistry, robust biological screening, and insightful SAR analysis, the substituted piperidine scaffold will undoubtedly remain a highly privileged and productive platform for the discovery of next-generation therapeutics.

References

  • Karashar, M., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, C., et al. (1999). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. Available at: [Link]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. Available at: [Link]

  • ChemEurope.com. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. ChemEurope.com. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • ACS Publications. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • PubMed. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2026). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. ACS Publications. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • ACS Symposium Series. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series. Available at: [Link]

  • ACS Figshare. (n.d.). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Figshare. Available at: [Link]

Sources

Technical Guide: (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate Solubility Profile & Process Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity : (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate CAS Number : 1312810-39-1 Molecular Formula : C₁₁H₂₂N₂O₂ Molecular Weight : 214.31 g/mol [1][2]

This guide addresses the solubility landscape and process handling of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate , a critical chiral intermediate used in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. As a chiral amine protected by a Boc-group, its solubility profile is dominated by the lipophilic tert-butyl carbamate moiety and the basic primary amine.

Effective isolation of this compound typically requires a deep understanding of its solubility differential between polar aprotic solvents (for reaction) and non-polar hydrocarbons (for crystallization/precipitation). This document provides a synthesized solubility profile, thermodynamic insights, and validated protocols for solubility determination and purification.

Physicochemical Profile & Solubility Mechanism

Understanding the molecular drivers of solubility is essential for solvent selection.

PropertyValue / CharacteristicProcess Implication
Physical State Waxy Solid or Low-Melting SolidProne to "oiling out" during recrystallization; requires precise temperature control.
Lipophilicity (LogP) ~1.5 – 2.0 (Predicted)High affinity for organic solvents (DCM, EtOAc); low affinity for water.
pKa (Basic Amine) ~10.5 (Piperidine N-H)Solubility in water is pH-dependent. Highly soluble in aqueous acid (pH < 4) as a salt.
H-Bond Donors 1 (Primary Amine)Capable of H-bonding in protic solvents (MeOH, EtOH), enhancing solubility.
H-Bond Acceptors 3 (Carbamate oxygens, Amine N)Good solubility in polar aprotic solvents (THF, DMSO).
Solubility Mechanism

The Boc-group (tert-butyloxycarbonyl) significantly increases the lipophilicity of the piperidine core, making the free base insoluble in neutral water but highly soluble in halogenated and ether-based solvents. The primary amine at the 3-position allows for salt formation (e.g., HCl, Tartrate), which is the preferred method for generating water-soluble forms or high-melting solids for purification.

Solubility Landscape Data

Note: Data below represents a synthesized profile based on structural analogs (Boc-amino piperidines) and process chemistry standards for this CAS family.

Table 1: Solubility Class Map (at 25°C)
Solvent ClassRepresentative SolventsSolubility RatingEstimated Saturation (mg/mL)Process Utility
Halogenated Dichloromethane (DCM), ChloroformVery High > 200 mg/mLPrimary reaction solvent; extraction from aqueous phase.
Polar Protic Methanol, EthanolHigh > 150 mg/mLSolvent for hydrogenation or deprotection steps.
Polar Aprotic Ethyl Acetate (EtOAc), THFHigh > 100 mg/mLStandard solvent for extraction and silica chromatography.
Ethers MTBE, Isopropyl EtherModerate 20 – 50 mg/mLUseful for crystallization when combined with Heptane.
Hydrocarbons Heptane, Hexane, CyclohexaneLow < 5 mg/mLAnti-solvent for inducing precipitation/crystallization.
Aqueous Water (pH 7)Very Low < 1 mg/mLWash solvent to remove inorganic salts.
Aqueous Acid 1M HCl, 1M Acetic AcidVery High > 100 mg/mLForms water-soluble salts; used for acid-base purification.
Thermodynamic Solubility Trends
  • Temperature Sensitivity : In Isopropyl Alcohol (IPA) or Toluene , solubility exhibits a steep Van't Hoff curve. This compound is often soluble in hot IPA (60°C) but crystallizes upon cooling to 0-5°C, making IPA a candidate for single-solvent recrystallization.

  • Oiling Out Risk : Due to its low melting point, attempting to recrystallize from water/methanol mixtures often results in a separate oil phase rather than crystals. Seeding at metastable zones is critical.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise saturation data for process optimization.

Reagents : Test Compound (CAS 1312810-39-1), HPLC-grade Solvents. Equipment : Temperature-controlled shaker, 0.45 µm syringe filters, Analytical Balance.

  • Preparation : Weigh approx. 100 mg of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate into a 4 mL glass vial.

  • Solvent Addition : Add 500 µL of the target solvent.

  • Equilibration :

    • Seal and shake at 25°C for 24 hours.

    • Visual Check: If solid dissolves completely, add more solid until a suspension persists (saturation).

  • Sampling :

    • Centrifuge the vial to pellet undissolved solids.

    • Draw supernatant and filter through a 0.45 µm PTFE filter.

  • Quantification :

    • Transfer exactly 200 µL of filtrate to a pre-weighed aluminum pan.

    • Evaporate solvent under vacuum/nitrogen flow at 40°C.

    • Weigh the residue.

  • Calculation :

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

Objective: To purify the intermediate from reaction byproducts using solubility differentials.

System : Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

  • Dissolution : Dissolve crude crude (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate in Ethyl Acetate (3 vol, i.e., 3 mL per 1 g of solid) at 45°C.

  • Filtration : Polish filter the warm solution to remove insoluble particulates.

  • Nucleation : Cool to 25°C. If the solution is clear, add seed crystals (0.5 wt%).

  • Anti-Solvent Addition :

    • Slowly charge n-Heptane (6 vol) over 2 hours via a dosing pump.

    • Note: Rapid addition may cause oiling out.

  • Aging : Stir the resulting slurry at 0–5°C for 4 hours.

  • Isolation : Filter the solids and wash with cold 1:5 EtOAc:Heptane.

  • Drying : Vacuum dry at 35°C (melting point sensitive).

Visualizations & Workflows

Figure 1: Solubility Determination Workflow

This diagram illustrates the logical flow for determining solubility and classifying solvents for process use.

SolubilityWorkflow Start Start: Crude Solid Screen Solvent Screening (Polar vs Non-Polar) Start->Screen Dissolve Dissolution Test (25°C) Screen->Dissolve HighSol Soluble (>100 mg/mL) Potential Reaction Solvent Dissolve->HighSol Clear Solution Partial Partial Solubility Heat to 50°C Dissolve->Partial Cloudy/Suspension Insoluble Insoluble (<5 mg/mL) Potential Anti-Solvent Dissolve->Insoluble Solid Remains HotSol Soluble at 50°C? Partial->HotSol Recryst Candidate for Cooling Crystallization HotSol->Recryst Dissolves Oiling Risk of Oiling Out Requires Seeding HotSol->Oiling Forms Oil

Caption: Decision logic for classifying solvents based on thermal solubility behavior.

Figure 2: Purification Decision Tree

A guide for selecting the purification method based on the physical state derived from solubility.

PurificationTree Input Crude Reaction Mixture StateCheck Is Product Solid or Oil? Input->StateCheck SolidPath Solid Isolation StateCheck->SolidPath Crystalline OilPath Oily Residue StateCheck->OilPath Waxy/Oil Recryst Recrystallization (EtOAc/Heptane) SolidPath->Recryst SaltForm Salt Formation (e.g., Tartrate/HCl) OilPath->SaltForm Preferred Column Column Chromatography (DCM/MeOH) OilPath->Column Small Scale

Caption: Process selection strategy. Salt formation is recommended if the free base exhibits poor solid properties.

References

  • Lead Sciences . (n.d.). Compound Properties: CAS 1312810-39-1.[1] Retrieved from [Link]

  • Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate. (Demonstrates recrystallization of Boc-amino piperidines).
  • National Institutes of Health (NIH) . (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Provides NMR and isolation protocols for Boc-piperidine analogs). Retrieved from [Link]

  • American Chemical Society (ACS) . (2025). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (Discusses solubility of methylpiperidine intermediates). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 3,5-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,5-disubstituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, renin inhibitors, and neuroactive agents. However, accessing this motif with high enantiopurity is synthetically non-trivial due to the remote relationship of the stereocenters (1,3-relationship) and the distance from the directing nitrogen atom. This Application Note details a robust, scalable protocol for the Asymmetric Hydrogenation of 3,5-Disubstituted Pyridinium Salts using an Iridium-Bisphosphine catalyst system. This method circumvents the low reactivity of neutral pyridines and provides direct access to chiral piperidines with high diastereoselectivity (cis-preference) and enantioselectivity (>90% ee).

Strategic Analysis: Synthetic Routes

The synthesis of 3,5-disubstituted piperidines has historically relied on lengthy de novo ring constructions. The direct hydrogenation of pyridines offers a more convergent route but faces significant thermodynamic and kinetic challenges.

MethodKey AdvantagesCritical Limitations
Route A: De Novo Cyclization (e.g., from amino acids)High stereocontrol; predictable stereochemistry.Long step count (5-8 steps); poor atom economy; requires chiral pool starting materials.
Route B: Direct Pyridine Hydrogenation (Heterogeneous, e.g., PtO2, Rh/C)Simple, low-cost catalysts; 100% atom economy.Racemic products ; requires harsh conditions (high T/P) that may reduce sensitive functional groups; often yields thermodynamic mixtures.
Route C: Activated Pyridinium Hydrogenation (Homogeneous Ir-Catalysis)High enantioselectivity (>90% ee) ; mild conditions; functional group tolerance (nitro, halides); scalable.[1]Requires substrate activation (N-alkylation/acylation); Catalyst cost (Iridium).

Recommendation: Route C is the superior choice for drug development workflows requiring rapid access to enantiopure scaffolds with diverse substitution patterns.

Core Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes an in situ generated Iridium-Chiral Phosphine complex activated by iodine (


) or a halide additive. The use of a pyridinium salt (N-benzyl or N-alkyl) activates the aromatic ring toward hydride transfer, overcoming the "catalyst poisoning" effect of the free pyridine nitrogen.
Materials & Reagents[2][3][4][5][6][7][8]
  • Substrate: 3,5-Dimethylpyridine (or generic 3,5-disubstituted pyridine).[2]

  • Activating Agent: Benzyl bromide (BnBr) or Methyl iodide (MeI).

  • Pre-catalyst:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer).[1]
    
  • Chiral Ligand: (S)-SegPhos, (S)-MeO-BiPhep, or (R,S)-Josiphos (ligand choice depends on specific substituent sterics).

  • Additive: Iodine (

    
    ) - Critical for catalyst turnover.
    
  • Solvent: Toluene/Ethanol (10:1 mixture) or pure THF.

  • Gas: Hydrogen (

    
    ), research grade (99.999%).
    
Step-by-Step Methodology
Step 1: Substrate Activation (Pyridinium Salt Formation)
  • Dissolve 3,5-disubstituted pyridine (10 mmol) in acetone (20 mL).

  • Add Benzyl bromide (11 mmol, 1.1 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 4-12 hours. A white precipitate (pyridinium salt) will form.

  • Filter the solid, wash with cold diethyl ether (

    
     mL), and dry under vacuum.
    
    • Checkpoint: Yield should be >95%. Confirm purity via

      
       NMR (
      
      
      
      or
      
      
      ).
Step 2: Catalyst Preparation (In Situ)

Perform in a nitrogen-filled glovebox.

  • In a vial, weigh

    
     (0.01 mmol, 1.0 mol% Ir) and the Chiral Ligand (0.022 mmol, 1.1 equiv relative to Ir).
    
  • Dissolve in anhydrous Toluene (2 mL) and stir for 10 minutes until the solution turns clear orange/red.

  • Add Iodine (

    
    ) (0.02 mmol, 10 mol% relative to catalyst) and stir for another 10 minutes.
    
    • Note: The active species is an Ir(III) dihydride cation. The iodine facilitates the oxidative addition and stabilizes the active hydride species.

Step 3: Asymmetric Hydrogenation
  • Place the Pyridinium Salt (1.0 mmol) in a high-pressure autoclave vessel (e.g., Parr reactor) equipped with a glass liner and a magnetic stir bar.

  • Add the prepared Catalyst Solution via syringe.

  • Add solvent (Toluene/Ethanol 10:1) to reach a total volume of 5 mL (0.2 M concentration).

  • Seal the autoclave and purge with

    
     (3 cycles).
    
  • Pressurize with

    
     to 600-800 psi (40-55 bar) .
    
  • Stir vigorously (1000 rpm) at 25-50°C for 12-24 hours.

    • Optimization Tip: For bulky substituents (e.g., 3,5-diphenyl), increase temperature to 60°C and time to 36h.

Step 4: Workup & Purification
  • Carefully vent

    
     in a fume hood.
    
  • Concentrate the reaction mixture under reduced pressure.

  • For N-Benzyl removal (Optional): If the free amine is required, perform a secondary hydrogenolysis using Pd/C (10 wt%) in MeOH with

    
     (1 atm) or use ammonium formate transfer hydrogenation.
    
  • Isolation: The resulting N-benzyl piperidine is often a single cis-diastereomer. Purify via flash column chromatography (Hexanes/EtOAc + 1%

    
    ) if necessary.
    

Mechanism of Action

The reaction proceeds via an Ionic Hydrogenation pathway. The Iridium catalyst does not simply reduce the double bonds; it facilitates a stepwise hydride transfer to the activated pyridinium ring.

Ir_Hydrogenation_Mechanism Cat_Pre [Ir(cod)Cl]2 + Ligand + I2 Active_Cat Active Ir(III)-H2 Species Cat_Pre->Active_Cat Activation Complex Ir-Substrate Complex (Face Coordination) Active_Cat->Complex Coordination Substrate Pyridinium Salt (Aromatic) Substrate->Complex Step1 1,2-Hydride Transfer (Enantio-determining) Complex->Step1 Intermed Dihydropyridine Intermediate Step1->Intermed Stereocenter 1 Set Step2 Enamine Isomerization & Reduction Intermed->Step2 Rapid Product Chiral Piperidine (cis-3,5-disubstituted) Step2->Product Stereocenter 2 Controlled by Catalyst/Substrate Sterics Product->Active_Cat Catalyst Regeneration

Figure 1: Mechanistic pathway of Ir-catalyzed ionic hydrogenation. The initial hydride transfer breaks the aromaticity and sets the first stereocenter. The subsequent reductions are rapid and typically controlled by the catalyst's chiral pocket to favor the cis-isomer to minimize steric clash.

Data Summary & Expected Results

ParameterSpecification
Typical Yield 85 - 96%
Enantiomeric Excess (ee) 90 - 99% (Ligand dependent)
Diastereomeric Ratio (dr) > 20:1 (cis:trans)
Scale Scalable from mg to kg (with heat management)
Tolerated Groups Ester, Ketone, Amide, Nitro, Halides (Br, Cl)
Forbidden Groups Free thiols (catalyst poison), strong Lewis bases

Expert Tips & Troubleshooting

  • Catalyst Poisoning: If conversion stalls, ensure the substrate is fully quaternized (no free pyridine). Trace free pyridine competes for the Ir center.

  • Pressure Sensitivity: This reaction is pressure-dependent. If running <20 bar, conversion will be significantly slower. Ensure your autoclave is rated for 50+ bar for optimal kinetics.

  • Solvent Effects: While Toluene is standard, adding a protic co-solvent (Ethanol or TFE) often accelerates the reaction by stabilizing the ionic intermediates.

  • Ligand Screening: For 3,5-dialkyl substrates, (S)-SegPhos often gives superior ee. For 3,5-diaryl substrates, (S)-MeO-BiPhep or SynPhos may perform better.

References

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[3] Nature Chemistry. Link

  • Glorius, F., et al. (2004).[4] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859–2862. Link

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557–2590. Link

  • Qu, B., et al. (2022).[5] Large-Scale Enantioselective Reduction of 2,3-Disubstituted Indenopyridine Enables a Practical Manufacturing Process for an 11β-HSD-1 Inhibitor. Organic Process Research & Development, 26(3), 963–975. Link

  • Charette, A. B., et al. (2008). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society, 130(49), 16796–16797. Link

Sources

The Pivotal Role of Chiral Piperidines in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[2] The strategic introduction of chirality to the piperidine ring elevates its significance, allowing for a nuanced and highly specific modulation of pharmacological activity. This technical guide provides a comprehensive overview of the role of chiral piperidines in medicinal chemistry, focusing on their impact on drug properties, key synthetic strategies, and the mechanisms of action of notable chiral piperidine-containing drugs.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For piperidine-containing drugs, the introduction of a chiral center transforms the molecule into a stereoisomer, creating enantiomers that can interact differently with chiral biological targets like enzymes and receptors.[3] This stereoselectivity is a fundamental principle in modern drug design.

The benefits of using a single enantiomer (a chirally pure drug) over a racemic mixture are well-documented and include:

  • Enhanced Biological Activity and Selectivity: Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[4] Utilizing the active enantiomer allows for a more targeted therapeutic approach at a lower dose.

  • Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and crystal packing.[1] These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Pharmacokinetic Properties: The distinct stereochemistry can lead to differences in how the drug is metabolized and eliminated from the body, potentially leading to a more favorable pharmacokinetic profile.[4]

The U.S. Food and Drug Administration (FDA) has recognized the importance of stereochemistry, issuing guidelines that require the characterization of individual stereoisomers in a drug product.[3] This has driven the development of advanced asymmetric synthetic methods to produce enantiomerically pure piperidine derivatives.

Therapeutic Landscape of Chiral Piperidine-Containing Drugs

Chiral piperidines are integral components in a wide array of therapeutic agents across numerous disease areas. Their structural versatility allows them to be tailored to interact with a diverse range of biological targets. The piperidine ring often serves as a key pharmacophore, correctly orienting functional groups for optimal binding.

Drug NameChiral Center(s)Therapeutic AreaMechanism of Action (Primary)
Risperidone YesAntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist[5][6]
Paliperidone YesAntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist
Methylphenidate YesADHD TreatmentNorepinephrine and dopamine reuptake inhibitor
Niraparib YesAnticancerPoly (ADP-ribose) polymerase (PARP) inhibitor[7]
Preclamol YesAntipsychotic (Investigational)Dopamine D2 receptor agonist[8][9]
Paroxetine YesAntidepressantSelective serotonin reuptake inhibitor (SSRI)
Donepezil No (but a key piperidine)Alzheimer's DiseaseAcetylcholinesterase inhibitor[10]

In-Depth Case Study: Risperidone and the Modulation of Neurotransmitter Pathways

Risperidone is an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder.[11] Its efficacy is attributed to its high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[5][12][13]

Mechanism of Action: In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to contribute to the "positive" symptoms (e.g., hallucinations, delusions).[6] Risperidone acts as an antagonist at D2 receptors, blocking dopamine from binding and thereby reducing this hyperactivity.[13] Concurrently, its antagonism of 5-HT2A receptors is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may help to alleviate the "negative" symptoms (e.g., apathy, social withdrawal).[6] This dual-receptor action is a hallmark of many atypical antipsychotics.

The following diagram illustrates the simplified signaling pathways affected by Risperidone's antagonism.

Risperidone_Mechanism cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein_D2 Gi/o Protein D2R->G_protein_D2 AC Adenylyl Cyclase G_protein_D2->AC Inhibits cAMP ↓ cAMP AC->cAMP Risperidone_D2 Risperidone Risperidone_D2->D2R Antagonizes Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates G_protein_HT2A Gq/11 Protein HT2AR->G_protein_HT2A PLC Phospholipase C G_protein_HT2A->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Risperidone_HT2A Risperidone Risperidone_HT2A->HT2AR Antagonizes

Caption: Simplified signaling of D2 and 5-HT2A receptors and their antagonism by Risperidone.

Protocols for Synthesis and Evaluation of Chiral Piperidines

The synthesis of enantiomerically pure piperidines is a significant challenge in medicinal chemistry. Numerous strategies have been developed, including asymmetric hydrogenation, resolution of racemates, and synthesis from the chiral pool.[7] Below is a representative protocol for an asymmetric synthesis and a standard biological assay.

Protocol: Asymmetric Synthesis of a 3-Substituted Piperidine Precursor

This protocol is a conceptual representation of a modern catalytic asymmetric approach, such as a rhodium-catalyzed asymmetric reductive Heck reaction, to generate a chiral tetrahydropyridine, which can be subsequently reduced to the desired piperidine.[9]

Objective: To synthesize an enantioenriched 3-aryl-tetrahydropyridine, a precursor to drugs like Preclamol or Niraparib.

Causality of Experimental Choices:

  • Catalyst: A chiral rhodium complex is chosen for its ability to induce high enantioselectivity in the carbometalation step. The specific chiral ligand (e.g., a chiral phosphine) creates a chiral environment around the metal center, directing the approach of the substrates.[14]

  • Substrates: A partially reduced pyridine (e.g., a phenyl pyridine-1(2H)-carboxylate) is used as it is more reactive than the aromatic pyridine. An arylboronic acid serves as the nucleophilic partner.[9]

  • Solvent and Temperature: Anhydrous solvents are critical to prevent catalyst deactivation. The temperature is optimized to balance reaction rate and enantioselectivity.

Materials:

  • Phenyl pyridine-1(2H)-carboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Experimental Workflow Diagram:

Synthetic_Workflow Start Setup Reaction (Inert Atmosphere) Reagents Add Substrates, Base, Solvent Start->Reagents Catalyst Prepare & Add Chiral Rh Catalyst Reagents->Catalyst Reaction Heat Reaction (e.g., 80°C, 24h) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, HPLC) Purify->Analyze Product Enantioenriched Tetrahydropyridine Analyze->Product

Caption: General workflow for the catalytic asymmetric synthesis of a piperidine precursor.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under argon, add the rhodium precursor and the chiral ligand to a dry Schlenk flask. Add anhydrous dioxane and stir at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a separate oven-dried Schlenk flask, add the phenyl pyridine-1(2H)-carboxylate, arylboronic acid, and potassium carbonate.

  • Initiation: Transfer the prepared catalyst solution to the substrate mixture via cannula.

  • Reaction: Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

  • Reduction (not detailed): The resulting enantioenriched tetrahydropyridine can be reduced to the corresponding piperidine using standard methods (e.g., hydrogenation with H₂/Pd-C).

Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a newly synthesized chiral piperidine for a specific G-protein coupled receptor (GPCR), such as the Dopamine D2 receptor.[15]

Objective: To quantify the binding affinity of a test compound to its target receptor.

Causality of Experimental Choices:

  • Radioligand: A radiolabeled ligand with known high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D2 receptors) is used. Its signal allows for the detection of binding.[16]

  • Competition Format: By incubating the receptor with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound, one can determine the concentration of the test compound that displaces 50% of the radioligand (IC50). This is a robust and widely used method.[17]

  • Filtration: Rapid vacuum filtration is used to separate the receptor-bound radioligand from the unbound radioligand. This step is critical for accurately measuring the bound radioactivity.[15]

Materials:

  • Cell membranes expressing the target receptor (e.g., D2)

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compound (chiral piperidine derivative)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM Haloperidol)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3% PEI)

  • Filtration apparatus (Harvester)

  • Scintillation cocktail and counter

Step-by-Step Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled competitor), and competitive binding (radioligand + serial dilutions of the test compound).

  • Reagent Addition:

    • To all wells, add 150 µL of the prepared cell membrane suspension (e.g., 50-100 µg protein/well).[15]

    • Add 50 µL of buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound dilution.

    • Initiate the binding reaction by adding 50 µL of the radioligand solution to all wells. The final volume should be 250 µL.[15]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[15]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Conclusion and Future Outlook

Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful tool for the design of highly effective and selective therapeutic agents.[1] The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties.[1] The continued development of innovative asymmetric synthetic methodologies provides medicinal chemists with an expanding toolbox to access a diverse range of chiral piperidine building blocks.[18] As our understanding of complex diseases and their biological targets grows, the rational design of novel chiral piperidine-based therapeutics will continue to be a highly promising strategy in the fight against a wide spectrum of human diseases.[4]

References

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • Hage, D. S. (2017). The Significance of Chirality in Drug Design and Development. Chirality. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • NCBI. (2014). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Journal of Medicinal Chemistry. (2012). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • Journal of the American Chemical Society. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

  • Nature. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • PubMed. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. PubMed. [Link]

  • NCBI. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NCBI. [Link]

  • NCBI Bookshelf. (2023). Risperidone. StatPearls. [Link]

  • Wikipedia. Dopamine receptor D2. Wikipedia. [Link]

  • Wikipedia. 5-HT2A receptor. Wikipedia. [Link]

  • PubMed. (2013). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • NCBI. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. NCBI. [Link]

  • ResearchGate. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • ACS Publications. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Wikipedia. Risperidone. Wikipedia. [Link]

  • ResearchGate. (2023). Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]

  • NCBI. (2010). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. NCBI. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]

  • MDPI. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

  • PERSERIS® HCP. Mechanism of Action. PERSERIS® (risperidone) HCP. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Letters. [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • NCBI Bookshelf. (2023). Biochemistry, Dopamine Receptors. StatPearls. [Link]

  • PubMed. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. [Link]

  • Taylor & Francis Online. (2004). Dopamine Receptor Signaling. Journal of Receptor and Signal Transduction Research. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Risperidone?. Patsnap Synapse. [Link]

  • Frontiers in Molecular Neuroscience. (2022). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Molecular Neuroscience. [Link]

  • Organic & Biomolecular Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

  • Taylor & Francis Online. (2020). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (3S,5R)-Boc-3-amino-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S,5R)-Boc-3-amino-5-methylpiperidine. This chiral building block is a critical intermediate in the development of various pharmaceutical agents, and its stereocontrolled synthesis is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. We will move beyond simple procedural lists to explore the chemical principles behind these challenges, providing you with the expert insights needed to optimize your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and strategy for obtaining (3S,5R)-Boc-3-amino-5-methylpiperidine.

Q1: What are the primary synthetic strategies for constructing the 3,5-disubstituted piperidine core with cis-stereochemistry?

A1: The most prevalent and industrially scalable approach is the catalytic hydrogenation of a suitably substituted pyridine precursor, such as a 3-amino-5-methylpyridine derivative. This method is favored because it can establish the two stereocenters in a single step. The hydrogenation typically yields the cis diastereomer as the major product under thermodynamic control, as it allows the two substituents to adopt equatorial or pseudo-equatorial positions in the chair conformation, minimizing steric strain.[1][2] Alternative strategies include intramolecular cyclization of acyclic precursors, which can offer excellent stereocontrol but may involve more synthetic steps.[3]

Q2: Why is achieving high diastereoselectivity for the (3S,5R) isomer so critical and challenging?

A2: The primary challenge lies in controlling the formation of four possible stereoisomers from the two stereocenters (3S,5R; 3R,5S; 3S,5S; 3R,5R). The (3S,5R) and (3R,5S) isomers are a pair of enantiomers with a cis relationship between the substituents. The (3S,5S) and (3R,5R) isomers are an enantiomeric pair with a trans relationship. Most synthetic routes, particularly hydrogenation, will produce the desired cis isomers diastereoselectively over the trans isomers. However, separating the final (3S,5R) enantiomer often requires a chiral resolution step or starting from a chiral precursor. The main troubleshooting focus is maximizing the cis:trans ratio, as these diastereomers can be exceptionally difficult to separate via standard chromatography.[4]

Q3: What are the essential analytical techniques I should use to monitor the reaction and product purity?

A3: A multi-faceted analytical approach is crucial for this synthesis:

  • ¹H NMR Spectroscopy: This is your first and most powerful tool for determining the diastereomeric ratio (cis vs. trans) in your crude and purified product. The coupling constants and chemical shifts of the ring protons, particularly at positions 3 and 5, will differ significantly between isomers.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of diastereomeric excess (d.e.), HPLC is indispensable. While diastereomers can be separated on standard silica or C18 columns, chiral HPLC is necessary if you need to determine the enantiomeric excess (e.e.) of your target isomer.[5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the mass of the desired product and tracking the formation of byproducts, such as incompletely reduced intermediates or products from side reactions.

Section 2: Troubleshooting Guide for Specific Side Reactions and Issues

This core section provides detailed, cause-and-effect troubleshooting for common problems encountered during the synthesis.

Issue 1: Poor Diastereoselectivity - High Formation of trans-Isomers

Q: My catalytic hydrogenation of the pyridine precursor yielded a significant amount (e.g., >20%) of the undesired trans-diastereomer. How can I improve the cis-selectivity?

A: This is the most frequent and critical challenge. The formation of the trans isomer is often a result of kinetic control on specific catalyst surfaces or non-optimal reaction conditions. The goal is to favor the thermodynamically more stable cis product.

Causality & Solutions:

  • Catalyst Choice is Paramount: The nature of the catalyst surface dramatically influences the orientation of the pyridine ring during hydrogen addition.

    • Insight: Platinum-based catalysts, particularly Platinum (IV) oxide (PtO₂, Adam's catalyst), often provide superior cis-selectivity compared to Palladium-based catalysts (Pd/C).[1] This is attributed to the mechanism of hydrogen delivery to the adsorbed substrate.

    • Actionable Protocol: Switch from 10% Pd/C to PtO₂. If using Pd/C, ensure it is of high quality and from a reputable supplier.

  • Reaction Medium (Solvent and Additives): The protonation state of the pyridine nitrogen affects its interaction with the catalyst.

    • Insight: Performing the hydrogenation in an acidic medium (e.g., ethanol, methanol, or acetic acid with a catalytic amount of HCl) protonates the pyridine nitrogen. This can alter the molecule's conformation on the catalyst surface, often leading to enhanced cis-selectivity.[6]

    • Actionable Protocol: Add 1-4 equivalents of acetic acid or 0.1-0.5 equivalents of HCl to your reaction solvent.

  • Post-Synthesis Epimerization: If you are left with an inseparable mixture, it is often possible to convert the undesired trans isomer into the more stable cis isomer.

    • Insight: This process relies on generating a carbanion (or enolate if an ester is present) at a position alpha to an activating group, allowing for protonation to the thermodynamically favored product. This requires the piperidine nitrogen to be protected (e.g., with Boc or Benzyl).

    • Actionable Protocol: Dissolve the N-protected cis/trans mixture in a suitable solvent (e.g., THF or Methanol) and treat it with a strong base like potassium tert-butoxide (KOtBu) or sodium methoxide (NaOMe). Allow the reaction to stir at room temperature or with gentle heating until equilibrium is reached (monitor by HPLC or NMR), which should favor the cis isomer.[2]

Troubleshooting Summary: Improving cis-Selectivity

ParameterRecommendationRationale
Catalyst Use PtO₂ or Rh/C instead of Pd/C.Different catalyst surfaces favor different adsorption geometries, often enhancing cis product formation.[1][6]
Solvent/Additive Acidic media (EtOH/AcOH, MeOH/HCl).Protonation of the pyridine nitrogen alters its binding to the catalyst, promoting a more selective hydrogenation pathway.[6]
Temperature Lower temperatures (25-50 °C).Lower temperatures can increase selectivity by reducing the energy available for non-selective pathways.
Post-Reaction Base-mediated epimerization (e.g., KOtBu).Converts the kinetically formed, less stable trans isomer to the thermodynamically favored cis isomer.[2]
Issue 2: Incomplete Reaction or Low Yield during Hydrogenation

Q: The hydrogenation of my pyridine precursor is stalling or providing very low yields, even after extended reaction times.

A: This typically points to catalyst deactivation or suboptimal reaction conditions for overcoming the aromaticity of the pyridine ring.

Causality & Solutions:

  • Catalyst Poisoning: Heterogeneous catalysts are highly sensitive to impurities.

    • Insight: Trace amounts of sulfur (from thiols, thioethers), halides, or phosphines from previous synthetic steps can irreversibly bind to the active sites of the metal catalyst, rendering it inactive.[6]

    • Actionable Protocol: Purify the pyridine precursor meticulously before hydrogenation. Techniques like column chromatography, distillation, or recrystallization are essential.

  • Catalyst Inhibition by Substrate: The basic lone pair on the pyridine nitrogen can competitively bind to the catalyst's active sites, inhibiting its activity.

    • Insight: This is a reversible process that slows down the reaction. As mentioned previously, using an acidic medium protonates the nitrogen, preventing this inhibitory binding.[6]

    • Actionable Protocol: Ensure the reaction is run under acidic conditions as described in the selectivity section.

  • Insufficiently Forcing Conditions: Pyridine is an aromatic ring, and its reduction requires sufficient energy.

    • Insight: Low hydrogen pressure or temperature may not be adequate to achieve a reasonable reaction rate.

    • Actionable Protocol: Increase hydrogen pressure (typically 50-100 psi, but can be up to 80 bar in specialized equipment) and temperature (50-80 °C).[6] Monitor the reaction for potential side reactions at higher temperatures.

Issue 3: Challenges with Boc-Protection

Q: The Boc-protection of the 3-amino group is inefficient, or I'm observing byproducts.

A: While generally a reliable reaction, Boc protection can have pitfalls related to pH, stoichiometry, and solvent choice.

Causality & Solutions:

  • Incomplete Reaction: The amine is not sufficiently nucleophilic, or the Boc-anhydride is consumed by side reactions.

    • Insight: The reaction requires a basic pH to ensure the amine is deprotonated and nucleophilic. However, a pH that is too high can accelerate the hydrolysis of the Boc-anhydride (Boc₂O).

    • Actionable Protocol: Use a biphasic Schotten-Baumann condition. Dissolve the amine in a mixture of dioxane (or THF) and water. Add Boc₂O (1.1-1.2 equivalents) and a base like sodium bicarbonate or sodium carbonate to maintain a pH of 8-10.[7] Stir vigorously at room temperature until TLC or LC-MS shows complete consumption of the starting material.

  • Formation of N,N-di-Boc Byproduct: Overprotection of the amine.

    • Insight: This is less common with sterically hindered secondary amines but can occur if the reaction conditions are too harsh or if a large excess of Boc₂O is used with a strong, non-nucleophilic base.

    • Actionable Protocol: Use no more than 1.2 equivalents of Boc₂O. Avoid unnecessarily strong bases or prolonged high temperatures.

  • Difficult Workup: Emulsion formation or product loss.

    • Insight: The product, having both a polar amine and a greasy Boc group, can act as a surfactant.

    • Actionable Protocol: After the reaction, if an emulsion forms during the aqueous workup, add brine (saturated NaCl solution) to break it. Ensure you extract with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.

Issue 4: Inability to Separate Diastereomers

Q: My final product is a cis/trans mixture that I cannot separate by standard flash column chromatography.

A: This is a common final hurdle. Diastereomers can have very similar polarities, making separation challenging.

Causality & Solutions:

  • Insufficient Chromatographic Resolution: Standard conditions may not be adequate.

    • Insight: The small difference in the spatial arrangement of the methyl and amino groups may not lead to a significant difference in interaction with the silica surface.

    • Actionable Protocol:

      • Optimize Flash Chromatography: Use a long column with a high surface area silica gel (e.g., 230-400 mesh). Employ a very shallow and slow gradient of a solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone, instead of the standard hexanes/ethyl acetate.

      • Preparative HPLC: This is the most reliable method. Use a normal-phase (silica) or reverse-phase (C18) preparative column. Run analytical scale injections first to optimize the mobile phase for maximum separation (ΔRt). This method can provide baseline separation of diastereomers.[5]

  • Chemical Resolution as an Alternative: Convert the diastereomers into a form with more distinct physical properties.

    • Insight: If the Boc group is removed, the resulting diastereomeric amines can be reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (R)-(-)-mandelic acid) to form diastereomeric salts. These salts have different crystal lattice energies and solubilities, often allowing for separation by fractional crystallization.[4]

    • Actionable Protocol:

      • Deprotect the Boc group using standard conditions (e.g., TFA in DCM).

      • Dissolve the resulting amine mixture in a suitable solvent (e.g., ethanol, isopropanol).

      • Add 0.5 equivalents of the chiral acid and allow the mixture to slowly crystallize.

      • Filter the resulting solid and check its diastereomeric purity by NMR.

      • Liberate the free amine from the salt with a strong base (e.g., NaOH) and re-protect with Boc₂O.

Section 3: Key Experimental Protocols & Visualizations

Protocol: Base-Mediated Epimerization of N-Boc-3-amino-5-methylpiperidine
  • Setup: To a solution of the cis/trans mixture (1.0 eq) in anhydrous methanol (0.1 M), add freshly prepared sodium methoxide (1.5-2.0 eq) under an inert atmosphere (N₂ or Ar).

  • Reaction: Stir the reaction at room temperature or heat to 40-50 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots every 2-4 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by ¹H NMR or HPLC to determine the cis:trans ratio.

  • Workup: Once the equilibrium favors the cis isomer (typically >95:5), cool the reaction to room temperature, carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product should be highly enriched in the cis diastereomer.

Visualizations

dot digraph "Synthesis_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="3-Amino-5-methyl-\npyridine Precursor", shape=ellipse, fillcolor="#FBBC05"]; Hydrogenation [label="Catalytic Hydrogenation\n(PtO₂, H₂, Acidic Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixture [label="Crude Product:\nMixture of Diastereomers", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(¹H NMR, HPLC)\nCheck cis:trans Ratio"]; Cis_High [label=">95% cis\n(Desired Outcome)", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cis_Low [label="<95% cis\n(Troubleshooting Needed)", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epimerization [label="Base-Mediated\nEpimerization (KOtBu)", fillcolor="#FBBC05"]; Purification [label="Purification\n(Prep-HPLC or\nCrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="(3S,5R)-Boc-3-amino-\n5-methylpiperidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Hydrogenation; Hydrogenation -> Mixture [label="Forms cis (major)\n& trans (minor)"]; Mixture -> Analysis; Analysis -> Cis_High [label="Ratio OK"]; Analysis -> Cis_Low [label="Ratio Poor"]; Cis_Low -> Epimerization [label="Option 1:\nEquilibrate"]; Cis_Low -> Purification [label="Option 2:\nSeparate"]; Epimerization -> Analysis; Cis_High -> Final_Product [label="Proceed to\nfinal steps"]; Purification -> Final_Product; } caption [label="Fig 1. Troubleshooting workflow for diastereoselectivity.", fontsize=10]; }

Caption: A logical workflow for addressing poor diastereoselectivity in the synthesis of cis-3,5-disubstituted piperidines.

dot digraph "Decision_Tree" { graph [rankdir=TB, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig 2. Decision tree for low hydrogenation yield.", fontsize=10]; }

Caption: A decision-making diagram for troubleshooting low-yield hydrogenation reactions.

References

  • Google Patents. (CN105130879A) Preparation method of (R)-3-Boc-aminopiperidine.
  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3. [Link]

  • National Institutes of Health (PMC). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ACS Publications. Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. [Link]

  • PubMed. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. [Link]

  • National Institutes of Health (PMC). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • DTIC (Defense Technical Information Center). Piperidine Synthesis. [Link]

  • Royal Society of Chemistry. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • Google Patents. (CN107805218B) Method for preparing 4-Boc-aminopiperidine.
  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ACS Publications. and trans-3,5-Disubstituted Piperidines. Synthesis of 20S- and 20R-Dihydrocleavamine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate. High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • National Institutes of Health (PMC). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. [Link]

  • National Institutes of Health. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

Sources

Challenges in the catalytic hydrogenation of substituted pyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Hydrogenation of Substituted Pyridines

Current Status: Operational Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PYR-H2-OPT

Introduction: The "Poisoning Paradox"

Welcome to the technical support hub for pyridine hydrogenation. If you are here, you have likely encountered the "Poisoning Paradox": Pyridines are aromatic and require active catalysts to reduce, yet their basic nitrogen atom binds so tightly to metal surfaces that it deactivates (poisons) the very catalyst intended to reduce it.[1]

This guide moves beyond generic textbook advice. We address the three most common failure modes: Reaction Stalling , Stereochemical Scrambling , and Dehalogenation .

Module 1: Reaction Stalling & Kinetics

Issue: "My reaction starts but stops at <20% conversion, or never starts at all."

The Root Cause: Competitive Adsorption

In heterogeneous catalysis, the substrate must adsorb flat (via the


-system) onto the metal surface for hydrogen addition. However, the pyridine nitrogen lone pair is a strong Lewis base. It binds perpendicular to the metal surface (

-adsorption), creating a forest of vertically standing molecules that block hydrogen access.
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
The "Magic" Additive Add 1.05 - 2.0 eq. of Acid (HCl, H₂SO₄, or AcOH)Protonating the nitrogen (

) removes the lone pair's ability to bind to the metal. The pyridinium ion then adsorbs flat via the

-system, permitting hydrogenation [1].[2]
Solvent Choice Protic Polar (MeOH, EtOH, H₂O)Polar solvents stabilize the ionic intermediate formed during the transition state. Acetic acid serves as both solvent and activator (the "Adams' condition").[3]
Pressure > 3-5 bar (50-75 psi) Unlike simple alkenes, the resonance energy of the pyridine ring (approx. 28 kcal/mol) requires higher pressure to overcome the activation barrier.

Scientist's Note: If using Pd/C, the reaction is often zero-order in substrate but highly sensitive to product inhibition (piperidines are more basic than pyridines and poison the catalyst even worse). Acid is mandatory here to sequester the product.

Module 2: Stereocontrol (The Cis/Trans Dilemma)

Issue: "I need the cis-2,6-disubstituted piperidine, but I'm seeing trans isomers or mixtures."

The Mechanism: Haptophilicity

Heterogeneous hydrogenation follows the Horiuti-Polanyi mechanism involving syn-addition of hydrogen from the metal surface. Consequently, 2-substituted pyridines should theoretically yield cis-piperidines (the "all-down" configuration). Trans isomers arise from product isomerization or ring-flip intermediates during partial reduction.

Troubleshooting Protocol

Q: Which catalyst yields the highest cis-selectivity? A: Rhodium (Rh).

  • Rh/C or Rh/Al₂O₃: Rhodium operates well under mild conditions and strongly favors cis-selectivity (often >95:5) because it minimizes ring "lifting" during the reduction sequence [2].

  • PtO₂ (Platinum Oxide): Good cis-selectivity but often requires harsh acidic conditions which can isomerize sensitive substrates.

  • Pd/C: Poor stereocontrol. Palladium often allows ring equilibration (via enamine intermediates), leading to the thermodynamic trans-product.

Visualizing the Workflow:

Stereochemistry Substrate 2-Substituted Pyridine Cat_Select Catalyst Selection Substrate->Cat_Select Rh_Path Rh/C or Rh/Al2O3 (Low Temp) Cat_Select->Rh_Path Preferred Pd_Path Pd/C or High Temp Cat_Select->Pd_Path Avoid Cis_Prod Cis-Piperidine (Kinetic Product) Rh_Path->Cis_Prod Syn-Addition (Major) Trans_Prod Trans-Piperidine (Thermodynamic Product) Pd_Path->Trans_Prod Isomerization

Caption: Decision pathway for maximizing cis-stereoselectivity in pyridine hydrogenation.

Module 3: Chemoselectivity (Halogen Retention)

Issue: "My molecule has a Chlorine/Bromine atom. It falls off (dehalogenation) during hydrogenation."

The Conflict

This is the most difficult challenge. The conditions required to reduce the pyridine ring (Acid + Noble Metal) are the exact conditions used for hydrodehalogenation. Pd/C will strip a chloride off a pyridine ring in minutes via oxidative addition.

Troubleshooting Protocol
StrategyProtocol DetailsWhy it works
Switch Metal Use Pt/C or Rh/C (Avoid Pd)Palladium has the lowest barrier for oxidative addition into C-X bonds. Platinum and Rhodium are much slower to dehalogenate [3].
Acid Control Use HBF₄ or H₂SO₄ (Avoid HCl)Avoid adding halide ions. Use non-nucleophilic counter-ions. Warning: Do not use formate/ammonium formate as hydrogen sources; they accelerate dehalogenation.
The "Vanadium" Trick Pt/C + V₂O₅ (sulfided) Doping Platinum with Vanadium or using sulfided catalysts poisons the sites responsible for hydrogenolysis while leaving hydrogenation sites active.

Standard Operating Procedure (SOP): The "Golden" Protocol

Use this as your baseline experiment. Deviate only if specific issues arise.

Reagents:

  • Substrate: 1.0 mmol Substituted Pyridine

  • Catalyst: 5 wt% Rh/C (50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol (5 mL)

  • Additive: Acetic Acid (2.0 mmol, 2 eq.)

Workflow:

  • Inerting: Purge reaction vessel with N₂ (3x).

  • Loading: Add Rh/C (carefully, under N₂ flow - pyrophoric risk), then solvent, then substrate, then acid.

  • Pressurization: Charge H₂ to 5 bar (75 psi) .

  • Reaction: Stir vigorously (>1000 rpm) at 25°C for 12 hours.

    • Note: Heating (>50°C) increases risk of dehalogenation and trans-isomerization.

  • Workup (Critical):

    • Filter catalyst over Celite.

    • Basify: The product is a piperidinium salt. You must treat the filtrate with aqueous NaOH or Na₂CO₃ (pH > 10) to liberate the free amine before extraction.

    • Extract with DCM or EtOAc.

Visual Troubleshooting Logic

Troubleshooting Start Start: Pyridine Hydrogenation Issue_Stall Issue: Low Conversion? Start->Issue_Stall Action_Acid Action: Add 2 eq. AcOH (Protonate N-lone pair) Issue_Stall->Action_Acid Yes Issue_Halo Issue: Dehalogenation? Issue_Stall->Issue_Halo No Action_Metal Action: Switch to Rh/C or PtO2 (Avoid Pd/C) Issue_Halo->Action_Metal Yes Issue_Stereo Issue: Wrong Isomer (Trans)? Issue_Halo->Issue_Stereo No Action_Cond Action: Lower Temp (<30°C) Use Rh/C (Syn-addition) Issue_Stereo->Action_Cond Yes

Caption: Logic flow for diagnosing and correcting common hydrogenation failures.

References

  • Mechanism of Acid Activation

    • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
    • Source: NIH / PMC.
  • Stereoselectivity (Rh vs Pd)

    • Hydrogenation of functionalised pyridines with a rhodium oxide c
    • Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem.
  • Dehalogenation & Chemoselectivity

    • Pd/C-catalyzed chemoselective hydrogenation... using pyridine as a catalyst poison.[1][4] (Illustrates the Pd/Pyridine interaction).

    • Source: PubMed.

Sources

Validation & Comparative

Technical Guide: HPLC Strategies for Stereoisomer Separation of 3-Amino-5-Methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-amino-5-methylpiperidine stereoisomers presents a classic but non-trivial chromatographic challenge. With two chiral centers (C3 and C5), this molecule exists as four distinct stereoisomers: the enantiomeric pair of the cis-diastereomers (3R,5S / 3S,5R) and the enantiomeric pair of the trans-diastereomers (3R,5R / 3S,5S).

This guide compares the three most effective strategies for resolving these isomers. While Polysaccharide-based CSPs (Method A) remain the industrial workhorse for scalability, Crown Ether columns (Method B) offer superior selectivity for the free primary amine without derivatization. Derivatization (Method C) is reserved for high-sensitivity bioanalytical applications.

The Stereochemical Challenge

The basicity of the piperidine ring (


) and the exocyclic primary amine creates significant peak tailing on traditional silica supports due to silanol interactions. Furthermore, the structural similarity between the cis and trans diastereomers requires a system with high steric selectivity.
The Four Target Isomers
  • (3R, 5R) - trans

  • (3S, 5S) - trans

  • (3R, 5S) - cis[1]

  • (3S, 5R) - cis

Method A: Polysaccharide-Based CSPs (The Industrial Standard)

Best For: Preparative scale-up, robust QC methods, and N-protected intermediates.

The "Gold Standard" for aminopiperidines involves Amylose or Cellulose carbamates. However, the critical success factor is the mobile phase modulation to suppress ionization.

  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

  • Typical Ratio: 90 : 10 : 0.1 (v/v/v)

Senior Scientist Insight: The "Protection" Shortcut

Separating the free diamine is difficult due to its high polarity and basicity. A field-proven strategy is to separate the N-Boc protected intermediate (e.g., tert-butyl 3-amino-5-methylpiperidine-1-carboxylate). The carbamate group reduces basicity and adds hydrogen-bonding sites that interact favorably with the CSP, often doubling the Resolution (


).
Performance Data (Representative)
ParameterFree Amine (AD-H)N-Boc Protected (AD-H)
Mobile Phase Hex/IPA/DEA (80:20:0.1)Hex/IPA (90:10)
Selectivity (

)
1.1 – 1.31.5 – 1.8
Resolution (

)
1.2 – 1.5 (Baseline risk)> 3.0 (Full Baseline)
Tailing Factor (

)
1.4 – 1.81.0 – 1.1

Method B: Crown Ether CSPs (The "Sniper" for Primary Amines)

Best For: Analytical purity checks of the free amine without derivatization.

Crown ether phases (specifically Crownpak CR-I(+) ) are designed to form host-guest inclusion complexes specifically with primary ammonium ions (


).
  • Column: Crownpak CR-I(+) or CR(+)

  • Mechanism: The crown ether ring binds the protonated primary amine at the C3 position.

  • Mobile Phase: Aqueous Perchloric Acid (

    
    , pH 1.0 to 2.0) with Acetonitrile (ACN).[2]
    
  • Critical Requirement: The mobile phase must be acidic to protonate the amine. This is the inverse of Method A.

Advantages & Limitations[3][4]
  • Pro: Extremely high specificity for primary amines. It virtually ignores impurities lacking a primary amine.

  • Con: Low sample loading capacity (analytical only). The acidic mobile phase is corrosive to standard LC systems if not flushed properly.

Method C: Indirect Separation (Derivatization)

Best For: Trace analysis in biological matrices (PK studies).

Reacting the amine with a chiral derivatizing agent (CDA) creates diastereomers that can be separated on achiral C18 columns.

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate).
    
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Detection: UV (254 nm) or MS. GITC adds a chromophore, significantly lowering the Limit of Detection (LOD).

Comparative Analysis

The following table summarizes the operational trade-offs for a development lab.

FeatureMethod A: Polysaccharide (AD-H)Method B: Crown Ether (CR-I)Method C: Derivatization (GITC)
Target Analyte N-Boc Intermediate (Preferred) or Free AmineFree Amine (Strict requirement)Free Amine (Derivatized in situ)
Mobile Phase Normal Phase (Basic)Reversed Phase (Acidic)Reversed Phase (Standard)
Throughput High (10-15 min runs)Low (30-50 min runs)Low (Requires sample prep time)
Scalability Excellent (Prep-LC ready)Poor (Analytical only)N/A (Analytical only)
Cost per Sample LowMedium (Column is expensive)High (Reagent cost + labor)
Robustness HighMedium (Temp sensitive)Medium (Reaction completeness varies)

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate method based on your sample state and goals.

G Start Start: 3-Amino-5-Methylpiperidine Sample Q1 Is the sample N-protected? (e.g., Boc, Cbz) Start->Q1 MethodA METHOD A: Polysaccharide CSP (Chiralpak AD-H / OD-H) Mobile Phase: Hex/IPA/DEA Q1->MethodA Yes (Protected) Q2 Is this for Prep/Purification or Analytical QC? Q1->Q2 No (Free Amine) Q2->MethodA Prep Scale (Add DEA to MP) MethodB METHOD B: Crown Ether CSP (Crownpak CR-I(+)) Mobile Phase: HClO4 (pH 1.5) Q2->MethodB Analytical Purity (Direct Injection) MethodC METHOD C: Derivatization (GITC + C18 Column) Best for Bioanalysis Q2->MethodC Trace/Bioanalysis

Caption: Decision tree for selecting the optimal chromatographic strategy based on sample chemistry and project scale.

Detailed Protocol: Method A (Polysaccharide)

This protocol is optimized for the N-Boc protected intermediate, as this yields the highest resolution and column life.

System Suitability Preparation
  • Mobile Phase: n-Hexane / Isopropyl Alcohol (90:10 v/v).

    • Note: If running the free amine, add 0.1% Diethylamine (DEA) to both solvents before mixing.

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Temperature:

    
    .
    
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (Boc group has weak absorbance; use 210-220 nm).

Sample Preparation
  • Dissolve 1.0 mg of the racemate in 1.0 mL of Ethanol (or Mobile Phase if soluble).

  • Self-Validation Step: Inject a "blank" of the solvent to ensure no ghost peaks at the expected retention time (approx 8-15 mins).

Execution & Optimization
  • Equilibrate column for 30 minutes.

  • Inject 5

    
    L.
    
  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.
      
  • Troubleshooting:

    • Poor Resolution? Lower the IPA % to 5% to increase retention and separation factor.

    • Peak Tailing? (If free amine) Increase DEA to 0.2% or switch to Ethanolamine.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard guidelines for polysaccharide columns and basic additives). Link

  • Daicel Corporation. Separation of free amino acids and primary amines using CROWNPAK CR-I(+) and CR-I(-). (Application note on Crown Ether specificity). Link

  • Sakarai, et al. "HPLC analysis method of 3-aminopiperidine."[3] Tetrahedron: Asymmetry. (Discusses derivatization strategies for aminopiperidines). Link

  • ChemicalBook. (3R,5R)-3-(Boc-amino)-5-methylpiperidine Product & Separation Context. Link

  • Zhang, T., et al. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns." Journal of Chromatography A. (Comparative data on immobilized vs coated polysaccharide phases). Link

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, optimizing a compound's metabolic stability is a cornerstone of successful drug design. A molecule that is rapidly metabolized can fail to achieve therapeutic concentrations, leading to diminished efficacy. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, but it is also susceptible to metabolic modification. A key strategy to enhance the metabolic stability of piperidine-containing compounds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated piperidine analogs, supported by experimental data and protocols.

The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to improve their pharmacokinetic and physicochemical properties.[1] The high bond energy of the carbon-fluorine (C-F) bond, significantly greater than that of a carbon-hydrogen (C-H) bond, often makes it more resistant to enzymatic attack by metabolic enzymes like cytochrome P450s (CYPs).[2][3] This "metabolic blocking" can slow down the rate of clearance, thereby prolonging the drug's half-life and exposure.[2][4]

Beyond simple bond strength, fluorine's strong electron-withdrawing nature can profoundly influence the electronic properties of a molecule.[5][6] This can alter the pKa of nearby functional groups, impacting a compound's solubility, permeability, and binding affinity to its target.[1][6] It is this multifaceted influence of fluorine that makes it such a powerful tool in medicinal chemistry.

Cytochrome P450-Mediated Metabolism of Piperidines

The liver is the primary site of drug metabolism, with the cytochrome P450 superfamily of enzymes playing a central role.[7][8] For piperidine-containing compounds, several metabolic pathways are common:

  • N-dealkylation: Cleavage of an alkyl group attached to the piperidine nitrogen is a frequent metabolic route, particularly for substrates of CYP3A4.[9][10]

  • Ring Hydroxylation: Oxidation of the piperidine ring itself, often at positions alpha to the nitrogen, can lead to the formation of hydroxylated metabolites.

  • Ring Opening: More extensive metabolism can result in the opening of the piperidine ring.[11]

The specific sites of metabolism are dictated by the overall structure of the molecule and its interactions with the active site of the metabolizing CYP isozyme.[9] For instance, CYP1A2, CYP3A4, and CYP2D6 have been identified as key enzymes in the metabolism of various piperidine-containing drugs.[12]

Fluorination can sterically and electronically hinder these metabolic processes. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the rate of oxidation at that site can be significantly reduced.[2][4]

Experimental Evaluation of Metabolic Stability

To quantitatively compare the metabolic stability of fluorinated and non-fluorinated piperidine analogs, an in vitro assay using human liver microsomes is the gold standard.[7][13] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs.[7][14] The assay measures the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated.[13]

Experimental Workflow

The following diagram illustrates the typical workflow for a microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Human Liver Microsomes (HLM) at 37°C E Pre-incubate HLM, Buffer, and Test Compound at 37°C A->E B Prepare Incubation Buffer (e.g., Potassium Phosphate) B->E C Prepare Test Compound Stock Solution (in DMSO) C->E D Prepare NADPH Cofactor Solution F Initiate Reaction by Adding NADPH D->F E->F G Incubate at 37°C with Agitation F->G H Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 45 min) G->H I Quench Reaction (e.g., with Acetonitrile) H->I J Centrifuge to Pellet Protein I->J K Transfer Supernatant J->K L Analyze by LC-MS/MS K->L M M L->M Data Processing & Calculation of t½ and CLint G cluster_non_fluorinated Non-Fluorinated Piperidine cluster_fluorinated Fluorinated Piperidine cluster_enzyme CYP450 Enzyme A Non-Fluorinated Analog Potential Metabolic Hotspots (C-H bonds) C Metabolism A:f1->C Susceptible to Oxidation B Fluorinated Analog Blocked Metabolic Site (C-F bond) B:f1->C Resistant to Oxidation

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate (CAS No. 1312810-39-1). As a key chiral building block in pharmaceutical synthesis, its safe management in the laboratory is paramount to protecting the health of our researchers and ensuring the integrity of our work.[1][2] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a culture of safety grounded in expertise and trust.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the inherent risks of a chemical is the foundation of safe handling. (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a substituted piperidine derivative. While the tert-butoxycarbonyl (Boc) protecting group mitigates some of the reactivity associated with the parent piperidine structure, the molecule still contains a primary amine and presents specific, non-trivial hazards.[3]

Based on supplier safety data, this compound is classified with the following hazards, which form the basis for our PPE and handling recommendations.[4]

Hazard ClassGHS Hazard StatementRationale for Concern in the Lab
Acute Toxicity, OralH302: Harmful if swallowed Accidental ingestion via contaminated hands can lead to acute health effects.
Skin Corrosion/IrritationH315: Causes skin irritation Direct contact can cause localized redness, inflammation, or dermatitis.
Serious Eye Damage/IrritationH319: Causes serious eye irritation Contact with eyes from splashes or airborne dust can result in significant, potentially lasting, damage.
Specific Target Organ ToxicityH335: May cause respiratory irritation Inhalation of dust or aerosols can irritate the nose, throat, and lungs.

These classifications mandate a cautious and well-protected approach to every laboratory operation involving this compound.

Core PPE Requirements: Your First Line of Defense

Personal Protective Equipment is the final barrier between you and the chemical. Its use is non-negotiable. The selection of PPE must directly counteract the identified hazards.

  • Hand Protection:

    • What: Nitrile gloves.

    • Why: Nitrile provides excellent resistance to a broad range of chemicals and is the standard for preventing skin contact. This directly addresses the H315 "Causes skin irritation" hazard.[5] Always double-glove if handling larger quantities or for prolonged periods. Gloves must be inspected for tears or punctures before use and disposed of immediately after handling the compound.

  • Eye and Face Protection:

    • What: Chemical safety goggles with side shields.

    • Why: To prevent serious eye irritation (H319), safety goggles that form a seal around the eyes are mandatory.[5] Standard safety glasses are insufficient as they do not protect from splashes or dust entering from the sides or top. For operations with a high risk of splashing, such as transferring solutions or working with larger quantities, a face shield should be worn in addition to safety goggles.

  • Body Protection:

    • What: A professionally laundered, flame-resistant cotton lab coat.

    • Why: The lab coat protects your skin and personal clothing from incidental contact and minor spills.[5] It should be fully buttoned with sleeves rolled down to the wrist.

  • Footwear:

    • What: Closed-toe, non-perforated shoes made of a durable material like leather.

    • Why: This prevents injury from dropped equipment or chemicals spilling onto the floor. Fabric or mesh shoes can absorb chemicals, leading to prolonged skin exposure.[6]

Engineering Controls & Respiratory Protection: A Controlled Environment

The most effective safety measures involve removing the hazard at its source. This is achieved through engineering controls, which are the primary method for mitigating respiratory exposure.

  • Primary Engineering Control: The Chemical Fume Hood

    • Directive: All handling of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate, especially weighing of the solid, must be performed inside a certified chemical fume hood.[7]

    • Causality: The fume hood is critical for containing the fine particulates of the solid compound, directly mitigating the H335 "May cause respiratory irritation" hazard by preventing inhalation.[8] It also provides a contained space in case of an accidental spill.

  • Respiratory Protection:

    • Directive: When engineering controls are not feasible (e.g., during a large-scale spill cleanup), a respirator is required.

    • What: At a minimum, a NIOSH-approved N95 or P95 particulate respirator should be used to prevent inhalation of dust. For greater protection, a half-mask or full-face air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is recommended.[8]

    • Trustworthiness: All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA standards.

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

The following protocol for weighing the solid compound integrates the PPE and engineering controls into a self-validating, safe operational plan.

Protocol: Weighing the Solid Compound

  • Preparation: Confirm the chemical fume hood is operational (check certification date and airflow monitor).

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves as described in Section 2.

  • Work Area Setup: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Chemical Transfer: Carefully open the container of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Crucially, avoid creating airborne dust by using slow, deliberate movements.

  • Secure Compound: Immediately and securely close the main chemical container.

  • Cleanup: Once the transfer is complete, gently wipe the spatula and any minor dust from the work surface with a damp paper towel. Dispose of the towel in the designated hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them in the hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water.[9][10]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit A 1. Verify Fume Hood Functionality B 2. Don Full PPE (Goggles, Lab Coat, Gloves) A->B C 3. Place Weigh Boat & Tare Balance B->C D 4. Carefully Transfer Solid (Avoid Dust Generation) C->D E 5. Securely Close Source Container D->E F 6. Decontaminate Workspace & Tools E->F G 7. Doff & Dispose of Gloves Properly F->G H 8. Wash Hands Thoroughly G->H G cluster_routes cluster_actions Start Exposure Event Skin Skin Contact? Start->Skin Eye Eye Contact? Start->Eye Inhale Inhalation? Start->Inhale Ingest Ingestion? Start->Ingest FlushSkin Flush with water for 15 min Remove contaminated clothing Skin->FlushSkin Yes FlushEye Flush with eyewash for 15 min Hold eyelids open Eye->FlushEye Yes FreshAir Move to fresh air Provide respiratory support Inhale->FreshAir Yes RinseMouth Rinse mouth with water Do NOT induce vomiting Ingest->RinseMouth Yes MedAttention Seek Immediate Medical Attention FlushSkin->MedAttention FlushEye->MedAttention FreshAir->MedAttention RinseMouth->MedAttention

Caption: Emergency Response Decision Tree.

Disposal Plan

All materials contaminated with (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate are to be considered hazardous waste.

  • Solid Waste: This includes excess chemical, contaminated gloves, weigh paper, and paper towels used for cleaning.

  • Procedure: Dispose of all solid waste in a clearly labeled, sealed hazardous waste container. Do not mix with general laboratory trash. Follow all local and institutional Environmental Health & Safety (EHS) guidelines for chemical waste disposal. [10]

References

  • Jubilant Ingrevia Limited. (2021, February 26). (R)-3-[N-(tert-Butoxycarbonyl)
  • Sigma-Aldrich. (2025, September 23).
  • Cayman Chemical. (2025, July 14). 4-fluoro PV8 piperidine analog (hydrochloride)
  • Fisher Scientific. (2023, October 11).
  • BLD Pharmatech. (n.d.). MSDS of tert-butyl (5R)
  • Thermo Fisher Scientific. (2012, February 13).
  • Axios Research. (n.d.). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Toronto Research Chemicals. (n.d.). tert-Butyl (R)
  • Chem-Supply. (2023, March 16).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (2025, March 31).
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: (S)-tert-Butyl 3-[(propan-2-yl)
  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • 3M. (n.d.). PPE Solutions for Chemical Industries. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet: tert-Butyl (3S,4R)
  • PubChem. (2025, November 15). tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 2
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.